
2-Amino-4-thiazoleacetic acid
Overview
Description
2-Amino-4-thiazoleacetic acid (CAS 29676-71-9) is a heterocyclic compound featuring a thiazole ring substituted with an amino group at position 2 and an acetic acid moiety at position 2. Its molecular formula is C₅H₆N₂O₂S, with a molecular weight of 158.18 g/mol . The compound exhibits a melting point of approximately 130°C (decomposes) and is typically stored at −20°C to maintain stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-4-thiazoleacetic acid typically involves the condensation of ethyl acetoacetate with thiourea, followed by hydrolysis. One common method includes the following steps:
Condensation Reaction: Ethyl acetoacetate is reacted with thiourea in the presence of an acid catalyst to form the thiazole ring.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: An industrial method for producing high-purity this compound involves the following steps:
Addition of Diketene: Diketene is added to dichloromethane with an inorganic acid catalyst.
Bromination and Chlorination:
Formation of Halide: The solvent is evaporated to obtain a halide, which is then slowly added to a methanol-water mixture containing thiourea.
Chemical Reactions Analysis
2-Amino-4-thiazoleacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted thiazole derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Thiazolidine Derivatives: From reduction reactions.
Substituted Thiazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemical Synthesis and Derivatives
2-Amino-4-thiazoleacetic acid serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are utilized in the development of antibiotics, anti-cancer agents, and other therapeutic compounds.
Table 1: Synthesis Applications of this compound
Electrochemical Applications
Research has demonstrated that this compound can be used to create advanced materials for electrochemical sensors. For example, it has been employed in the preparation of poly(this compound) combined with multiwalled carbon nanotubes to enhance the sensitivity and selectivity of sensors designed for the voltammetric determination of copper ions .
Case Study: Copper Ion Detection
- Objective : To develop a sensitive electrochemical sensor for copper ions.
- Method : Utilizing poly(this compound)/multiwalled carbon nanotubes modified glassy carbon electrodes.
- Results : The sensor exhibited high sensitivity with a low detection limit, demonstrating the potential for environmental monitoring applications.
The biological activity of this compound and its derivatives has been extensively studied. It has shown promising antimicrobial properties against various pathogens, making it a candidate for developing new anti-infective agents.
Table 2: Biological Activities of this compound Derivatives
Pathogen | Activity | Reference |
---|---|---|
Pseudomonas aeruginosa | Significant antibacterial activity | |
Candida albicans | Antifungal activity | |
Trypanosoma cruzi | Potential anti-trypanosomal activity |
Pharmaceutical Applications
The compound is also noted for its role in synthesizing drugs used to treat overactive bladder conditions. The derivative {2-[2-(2-amino-4-thiazolyl)-acetyl]-4-thiazolyl}-acetic acid has been linked to treatments for urinary incontinence .
Case Study: Overactive Bladder Treatment
- Drug : Mirabegron
- Mechanism : Utilizes derivatives of this compound to enhance therapeutic efficacy.
- Outcome : Improved management of symptoms related to overactive bladder conditions.
Mechanism of Action
The mechanism of action of 2-Amino-4-thiazoleacetic acid involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Binding: Acts as a ligand for certain receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogs: Ester Derivatives
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride
- Structure: Methyl ester of 2-amino-4-thiazoleacetic acid.
- Applications : Enhanced solubility in organic solvents compared to the free acid, making it suitable for coupling reactions in drug synthesis .
- Synthesis: Direct esterification of the parent acid with methanol under acidic conditions .
Ethyl 2-Amino-4-Thiazoleacetate (CAS 53266-94-7)
- Properties : Crystalline solid with improved lipophilicity, facilitating membrane penetration in bioactive molecules .
- Industrial Use : Intermediate in fine chemicals and pharmaceuticals, produced via ethyl esterification .
Comparison Table :
Isotopic Analogs: Deuterated Forms
This compound-¹³C,¹⁵N₂
- Structure : Isotopically labeled with ¹³C and ¹⁵N at specific positions.
- Use : Internal standard in mass spectrometry for quantitative pharmacokinetic studies .
- Cost : Priced at €1,609.00 per 50 mg, reflecting specialized synthetic routes (e.g., isotopic enrichment during cyclization) .
Substituent-Modified Derivatives
2-Amino-4-(4-methoxybenzyl)thiazole
- Structure : Methoxybenzyl group at position 4 instead of acetic acid.
- Synthesis : Copper-mediated cross-linking of thioesters and α-heterosubstituted ketones .
2-Amino-4-(4-nitrophenyl)thiazole
- Structure : Nitrophenyl group at position 3.
- Reactivity : Nitro group facilitates reduction to amines or participation in nucleophilic aromatic substitution, enabling further functionalization .
Comparison Table :
Functional Group Variants
(Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic Acid
- Structure: Methoxyimino group at the α-position of the acetic acid chain.
- Bioactivity : Increased steric hindrance alters antibiotic activity, as seen in cephalosporin derivatives .
- Synthesis: Condensation of this compound with methoxyamine .
2-(2-Aminothiazol-4-yl)-2-hydroxyiminoacetate
- Structure: Hydroxyimino group instead of methoxyimino.
- Application: Intermediate for β-lactam antibiotics, with the hydroxyimino group enhancing metal chelation .
Comparison Table :
Research Findings and Contradictions
- Melting Point Discrepancy : reports a melting point of 130°C (dec.), while cites 399°C. This likely arises from differences in measurement conditions (e.g., decomposition vs. sublimation) or compound form (free acid vs. salt) .
Biological Activity
2-Amino-4-thiazoleacetic acid (ATA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ATA, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a thiazole ring, which contributes to its biological activity. The thiazole moiety is known for its role in various pharmacological effects, including antimicrobial and anticancer activities. The general structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits considerable antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) showing promising results.
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 250 | Moderate antibacterial activity |
Escherichia coli | 375 | Moderate antibacterial activity |
Candida albicans | 20 | Strong antifungal activity |
The presence of halogen substituents in derivatives has been shown to enhance antibacterial potency, particularly against Gram-positive strains .
Anticancer Activity
ATA has been investigated for its potential anticancer properties. Several derivatives of thiazole compounds have shown cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have demonstrated significant anti-proliferative effects in vitro.
Case Study: Anti-Proliferative Effects
In a study involving the evaluation of various thiazole derivatives, compound 6m exhibited an IC50 value of 0.47 µM against HepG2 liver cancer cells, indicating strong anticancer potential . The structure-activity relationship (SAR) analysis suggests that modifications at the 4-position of the thiazole ring may enhance cytotoxicity.
Anti-inflammatory Activity
The anti-inflammatory properties of ATA have also been documented. Compounds containing the thiazole moiety are known to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This makes them potential candidates for the development of anti-inflammatory drugs.
Summary of Findings
The biological activities associated with this compound can be summarized as follows:
- Antimicrobial Activity : Effective against a range of bacteria and fungi.
- Anticancer Activity : Exhibits cytotoxic effects on various cancer cell lines.
- Anti-inflammatory Activity : Potential to inhibit inflammatory responses.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Amino-4-thiazoleacetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis often involves coupling thiazole precursors with acetic acid derivatives. For example, copper-mediated cross-linking reactions using thioesters and trifluoroacetic acid (TFA) can generate thiazole scaffolds . Solvent choice (e.g., dichloromethane) and catalyst concentration significantly impact yield, with TFA acting as both a catalyst and deprotecting agent. Purity optimization may require HPLC purification, as evidenced by compounds achieving >95% purity under controlled conditions .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound in synthetic chemistry research?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation, while HPLC retention times (tR) assess purity . For example, ¹H NMR peaks at δ 6.8–7.5 ppm confirm aromatic protons in thiazole rings, and HRMS data (e.g., m/z 158.18 for C5H6N2O2S) validate molecular weight .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in the synthesis of this compound derivatives to minimize byproduct formation?
- Methodological Answer : Regioselectivity is influenced by substituent positioning and reaction conditions. For instance, using electron-withdrawing groups (e.g., nitro or methoxy) on benzamide precursors reduces side reactions during cyclization . Copper(I) catalysts improve cross-coupling efficiency in thiazole formation, while low-temperature reactions (0–5°C) suppress undesired imine byproducts .
Q. What strategies are effective in resolving discrepancies between theoretical and observed spectroscopic data for this compound derivatives?
- Methodological Answer : Computational tools (e.g., DFT calculations) can predict NMR chemical shifts and compare them with experimental data. For example, deviations in imine proton shifts (δ 8.0–8.5 ppm) may indicate tautomerization, necessitating pH control during analysis . Repeating synthesis under inert atmospheres (e.g., N2) minimizes oxidative degradation, aligning observed HRMS data with theoretical values .
Q. How does this compound serve as an internal standard in quantifying histidine metabolites via UHPLC–ESI–MS/MS, and what validation parameters are critical?
- Methodological Answer : As a stable isotopologue, it compensates for matrix effects in biological samples. Key validation parameters include:
- Linearity : R<sup>2</sup> > 0.99 over 0.1–100 µM.
- LOD/LOQ : Limit of detection ≤ 0.05 µM, limit of quantification ≤ 0.1 µM.
- Recovery : 85–115% in spiked fecal or urine samples .
Q. What methodological considerations are crucial when incorporating this compound into β-lactam antibiotic precursors to ensure stereochemical integrity?
- Methodological Answer : Protecting the amino group (e.g., Boc or Cbz) prevents racemization during coupling with β-lactam cores. Stereoselective synthesis using L-aspartic acid derivatives ensures correct (3R,4S) configuration in final antibiotics like cephems. Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiomeric excess (>98%) .
Q. How can researchers address low yields in large-scale synthesis of this compound derivatives due to solubility limitations?
- Methodological Answer : Co-solvent systems (e.g., DMF/H2O) enhance solubility during cyclization. Microwave-assisted synthesis reduces reaction time (30 min vs. 24 h) and improves yields by 20–30% for poorly soluble intermediates .
Q. Data Contradiction Analysis
Q. Why do certain synthetic routes report inconsistent purity levels for this compound derivatives, and how can this be mitigated?
- Methodological Answer : Discrepancies arise from residual TFA or unreacted intermediates. For example, compound 34 showed 31% purity due to incomplete Boc-deprotection, resolved by extended TFA exposure (24 h vs. 12 h) . Post-synthesis purification via preparative TLC or recrystallization (MeOH/H2O) enhances purity to >95% .
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c6-5-7-3(2-10-5)1-4(8)9/h2H,1H2,(H2,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCLHZPOADTVKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Record name | 2-AMINO-4-THIAZOLE ACETIC ACID | |
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DSSTOX Substance ID |
DTXSID0024509 | |
Record name | 2-Amino-4-thiazoleacetic acid | |
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Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-4-thiazole acetic acid is a light orange powder. (NTP, 1992) | |
Record name | 2-AMINO-4-THIAZOLE ACETIC ACID | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 2-AMINO-4-THIAZOLE ACETIC ACID | |
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CAS No. |
29676-71-9 | |
Record name | 2-AMINO-4-THIAZOLE ACETIC ACID | |
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Record name | 2-Amino-4-thiazoleacetic acid | |
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Record name | 2-Aminothiazole-4-acetic acid | |
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Record name | 2-Amino-4-thiazoleacetic acid | |
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Record name | 2-aminothiazol-4-acetic acid | |
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Record name | 2-AMINOTHIAZOLE-4-ACETIC ACID | |
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Melting Point |
266 °F (Decomposes) (NTP, 1992) | |
Record name | 2-AMINO-4-THIAZOLE ACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19807 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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